6-Hydroxybenzofuran
Overview
Description
Synthesis Analysis
The synthesis of 6-Hydroxybenzofuran derivatives involves several innovative methodologies. A notable approach includes a two-step process starting from 3,5-dihydroxybenzoate, leading to 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid through direct thermal one-pot cyclization followed by base-catalyzed hydrolysis (Mori et al., 2020). Another method reported the protecting group-free divergent synthesis of natural benzofurans, emphasizing the synthesis of 2-bromo-6-hydroxybenzofurans as versatile intermediates (Aneesh Sivaraman et al., 2019).
Molecular Structure Analysis
The molecular structure of 6-Hydroxybenzofuran derivatives has been elucidated using various spectroscopic techniques. For example, the structure of 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid was determined by mono- and bidimensional NMR techniques, ESI-MS, FT-IR, and single-crystal X-ray diffraction (Mori et al., 2020).
Chemical Reactions and Properties
6-Hydroxybenzofuran and its derivatives participate in a range of chemical reactions, highlighting their reactivity and functional group compatibility. For instance, the interaction of 3,4-Dibenzoylfuroxan with hydroxylamine resulted in a novel compound, demonstrating the compound's reactivity towards nucleophilic reagents (I. Tselinsky et al., 2000).
Physical Properties Analysis
The physical properties of 6-Hydroxybenzofuran derivatives, such as solubility, melting points, and boiling points, are crucial for understanding their behavior in various environments and applications. These properties are often determined through standard laboratory techniques and contribute to the compound's characterization.
Chemical Properties Analysis
The chemical properties of 6-Hydroxybenzofuran, including its acidity, basicity, and reactivity towards different chemical reagents, are essential for its application in synthetic chemistry and material science. The ability to undergo electrophilic substitutions, lithiation processes, and pericyclic reactions has been explored, providing insights into its versatile chemistry (S. Teague & Simon Barber, 2010).
Scientific Research Applications
Enzyme Inhibition : It serves as a mechanism-based inhibitor of dopamine beta-hydroxylase, demonstrating potential in neurochemical studies (Farrington, Kumar, & Villafranca, 1990).
Synthesis Optimization : An optimized process for synthesizing 6-Hydroxybenzofuran has been developed, highlighting its importance in chemical synthesis and potential industrial applications (Song et al., 2016).
Antimicrobial Properties : Compounds like cicerfuran, a derivative of 6-Hydroxybenzofuran, have been studied for their antibacterial and antifungal activities, showing promise in the development of new antimicrobial agents (Aslam, Stevenson, Kokubun, & Hall, 2009).
Antibacterial and Antifungal Activity : Various derivatives of 6-Hydroxybenzofuran have been synthesized and evaluated for their antimicrobial properties, contributing to the field of medicinal chemistry (Reddy et al., 2001).
Natural Product Synthesis : 6-Hydroxybenzofuran is used in the synthesis of benzofuran-based natural products and their analogues, underscoring its utility in organic chemistry (Sivaraman et al., 2019).
Phytoalexins Research : Isopterofuran, a 2-arylbenzofuran phytoalexin, has been identified and synthesized for studies in plant defense mechanisms (Dewick & Ingham, 1980).
Breast Cancer Research : Derivatives of 3-acyl-5-hydroxybenzofuran are being explored as potential drugs for breast cancer treatment, demonstrating the compound's relevance in oncology (Li et al., 2013).
Pharmacological Studies : The compound's derivatives are being studied for their potential in treating Alzheimer's disease, showcasing its significance in neurological research (Lee et al., 2018).
Safety And Hazards
When handling 6-Hydroxybenzofuran, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1-benzofuran-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJMVWURCUYFFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157281 | |
Record name | 6-Hydroxybenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxybenzofuran | |
CAS RN |
13196-11-7 | |
Record name | 6-Hydroxybenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013196117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxybenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Hydroxybenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Benzofuranol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKN9D4QN36 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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